molecular formula C10H10BrClO3 B1372425 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride CAS No. 1160260-35-4

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Cat. No.: B1372425
CAS No.: 1160260-35-4
M. Wt: 293.54 g/mol
InChI Key: FXVKMNQTFRXBJZ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is commonly used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, ethoxy, methoxy, and acyl chloride functional groups . The exact positions of these substituents can be inferred from the name of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoyl chlorides are typically reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield the respective carboxylic anhydrides, esters, and amides .

Scientific Research Applications

Photosensitizing Properties for Photodynamic Therapy

The compound has been noted for its potential in photodynamic therapy, specifically for the treatment of cancer. A study emphasized the significance of photosensitizers with good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Precursor for Synthesis of Pyrazoles

The compound has been utilized as a precursor in the synthesis of pyrazoles, which further expands its utility in chemical synthesis. This process involves cyclocondensation reactions and has been used to produce a variety of pyrazole derivatives (Martins et al., 2013).

Role in Determination of pKa Values and NMR Calculations

The compound's derivatives have been involved in the determination of pKa values and GIAO NMR calculations, providing insights into their acidity and molecular structure in various solvents. These studies contribute to the understanding of solvent and molecular structure effects on the properties of such compounds (Yüksek et al., 2008).

Influence on Solvolysis Rates

Research has demonstrated the impact of substituting methoxy groups into certain positions of benzoyl chloride derivatives, including 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride, on the rates of solvolysis. This information is valuable in understanding reaction mechanisms and designing specific reactions for synthetic purposes (Park & Kevill, 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Bromo-5-ethoxy-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter the protein’s function . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by modifying transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins . This binding interaction can lead to enzyme inhibition or activation, depending on the target protein. The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular processes and for developing new therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for optimizing experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and for developing new therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications and for studying its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, highlighting the importance of studying its subcellular distribution. These insights are essential for understanding the compound’s mechanism of action and for developing new therapeutic strategies.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKMNQTFRXBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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